molecular formula C18H17N3O4S2 B11201186 6-[(4-benzoylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2(3H)-one

6-[(4-benzoylpiperazin-1-yl)sulfonyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B11201186
M. Wt: 403.5 g/mol
InChI Key: CUPNDPGQTAWKDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE typically involves multiple steps, including the formation of the benzothiazolone core and subsequent functionalization with the piperazine and sulfonyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the benzothiazolone ring, followed by sulfonylation and piperazine attachment .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying enzyme inhibition and neurotransmitter regulation.

    Medicine: Its potential as a treatment for Alzheimer’s disease and other neurodegenerative conditions is a significant area of research.

    Industry: The compound can be used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 6-[(4-BENZOYLPIPERAZIN-1-YL)SULFONYL]-2,3-DIHYDRO-1,3-BENZOTHIAZOL-2-ONE involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with Alzheimer’s disease . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from interacting with acetylcholine .

Properties

Molecular Formula

C18H17N3O4S2

Molecular Weight

403.5 g/mol

IUPAC Name

6-(4-benzoylpiperazin-1-yl)sulfonyl-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C18H17N3O4S2/c22-17(13-4-2-1-3-5-13)20-8-10-21(11-9-20)27(24,25)14-6-7-15-16(12-14)26-18(23)19-15/h1-7,12H,8-11H2,(H,19,23)

InChI Key

CUPNDPGQTAWKDW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)S4

Origin of Product

United States

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